molecular formula C7H6Br2O B8666914 2-bromo-5-(bromomethyl)Phenol

2-bromo-5-(bromomethyl)Phenol

Cat. No. B8666914
M. Wt: 265.93 g/mol
InChI Key: KMFVCRSSKMEOND-UHFFFAOYSA-N
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Patent
US07199119B2

Procedure details

To a suspension of 2-bromo-5-hydroxymethylphenol 71 (5.17 g, 25.5 mmol) in chloroform (100 mL) at 0° C. was added a solution of PBr3 (1.21 g 12.7 mmol) in chloroform (60 mL) over 30 min. The resultant solution was stirred at 0° C. for 1 h, and then was warmed to room temperature and stirred for an additional 1.75 h. After this time, the reaction mixture was poured into ice water and extracted with dichloromethane (2×). The organic layers were dried over Na2SO4, filtered, and the filtrate was purified by silica gel chromatography (eluent: dichloromethane:EtOAc, 95:5) to give 72. 1H NMR (400 MHz CDCl3) δ: 4.40 (s, 2H), 5.52 (s, 1H), 6.85 (dd, J=8.2 Hz, 2.1 Hz, 1H), 7.06 (d, J=2.1 Hz, 1H), 7.43 (d, J=8.2 Hz, 1H). MS (EI) m/z (M−H−) 263.
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.21 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]O)=[CH:4][C:3]=1[OH:10].P(Br)(Br)[Br:12]>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][Br:12])=[CH:4][C:3]=1[OH:10]

Inputs

Step One
Name
Quantity
5.17 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)CO)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.21 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional 1.75 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was purified by silica gel chromatography (eluent: dichloromethane:EtOAc, 95:5)

Outcomes

Product
Details
Reaction Time
1.75 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)CBr)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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